Methyl 5-bromo-3-nitrothiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-3-nitrothiophene-2-carboxylate is an organic compound with the molecular formula C6H4BrNO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-3-nitrothiophene-2-carboxylate can be synthesized through a multi-step process involving bromination, nitration, and esterification reactions. The typical synthetic route involves the following steps:
Bromination: Thiophene is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Nitration: The brominated thiophene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 5-bromo-3-nitrothiophene.
Esterification: The nitro compound is then esterified with methanol in the presence of a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in methanol at 65°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products
Reduction: Methyl 5-amino-3-nitrothiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Oxidation: Methyl 5-bromo-3-nitrothiophene-2-sulfoxide or sulfone.
Scientific Research Applications
Methyl 5-bromo-3-nitrothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of organic semiconductors and conductive polymers for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-nitrothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The nitro and bromo substituents can enhance its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-4-nitrothiophene-2-carboxylate
- Methyl 5-chloro-3-nitrothiophene-2-carboxylate
- Methyl 5-bromo-3-amino-thiophene-2-carboxylate
Uniqueness
Methyl 5-bromo-3-nitrothiophene-2-carboxylate is unique due to the presence of both bromo and nitro groups on the thiophene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.
Biological Activity
Methyl 5-bromo-3-nitrothiophene-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is CHBrNOS. The compound features a thiophene ring with bromine and nitro substituents that enhance its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological targets.
Biological Activities
1. Cytochrome P450 Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are vital for drug metabolism, and their inhibition can affect the pharmacokinetics of co-administered drugs. This property suggests potential applications in modulating drug interactions in therapeutic settings.
2. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that nitro-substituted thiophenes possess significant activity against various bacterial strains. The presence of the nitro group at the 3-position is essential for this activity, as modifications to this moiety drastically reduce efficacy .
Compound | MIC (μM) | Target |
---|---|---|
This compound | 0.78 | Mycobacterium tuberculosis |
Similar Nitro Compounds | Varies | Various Bacterial Strains |
3. Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research has indicated that nitrothiophenes can inhibit cancer cell growth through multiple pathways, including the induction of apoptosis and inhibition of tumor cell proliferation. Specific studies have linked similar compounds to the inhibition of key protein kinases involved in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound's interaction with cytochrome P450 enzymes may lead to altered drug metabolism, which is crucial for understanding its pharmacological implications.
- Antimicrobial Mechanisms : The nitro group likely plays a role in generating reactive nitrogen species that contribute to its antimicrobial effects against pathogens like Mycobacterium tuberculosis .
Case Studies
Several studies have explored the biological activity of this compound:
- Antitubercular Activity : A study found an MIC value of 0.78 μM against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .
- Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a pathway for further drug development aimed at cancer therapy .
Properties
IUPAC Name |
methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4S/c1-12-6(9)5-3(8(10)11)2-4(7)13-5/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICPTWQVTNENRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30727334 | |
Record name | Methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-45-9 | |
Record name | Methyl 5-bromo-3-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30727334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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